molecular formula C13H15NO5 B1390783 1-N-Cbz-4-hydroxy-beta-proline CAS No. 886362-64-7

1-N-Cbz-4-hydroxy-beta-proline

Cat. No. B1390783
M. Wt: 265.26 g/mol
InChI Key: IIRYNZYKXMSCSC-UHFFFAOYSA-N
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Description

1-N-Cbz-4-hydroxy-beta-proline is a chemical compound with the molecular formula C13H15NO5 . It has a molecular weight of 265.27 . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is 1-[(benzyloxy)carbonyl]-4-hydroxy-3-pyrrolidinecarboxylic acid . The InChI code is 1S/C13H15NO5/c15-11-7-14(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17) .


Physical And Chemical Properties Analysis

1-N-Cbz-4-hydroxy-beta-proline is a white to yellow solid . It has a molecular weight of 265.27 . The compound is typically stored at room temperature .

Scientific Research Applications

Gene Delivery System Optimization

1-N-Cbz-4-hydroxy-beta-proline (CBZ-4-hydroxy-L-proline) is used in gene delivery systems. The optimization of low-temperature polycondensation of CBZ-4-hydroxy-L-proline results in poly(4-hydroxy-L-proline ester), which interacts with plasmid DNA. This development is significant for reducing the cytotoxicity of gene delivery systems (Putnam & Langer, 1999).

Enzymatic Conversion in Drug Synthesis

CBZ-4-hydroxy-L-proline is involved in enzymatic conversion processes, particularly in the synthesis of saxagliptin, a treatment for type 2 diabetes. Biocatalytic methods using Escherichia coli and Pichia pastoris convert L-ornithine and its derivatives into N-Cbz-5-hydroxy-L-proline, which is a key intermediate in the synthesis of saxagliptin (Hanson et al., 2011).

Synthesis of Amino Acid Derivatives

1-N-Cbz-4-hydroxy-beta-proline plays a role in the synthesis of various amino acid derivatives. It is used in the enzymatic aldol addition process, leading to the production of N-Cbz-amino-4-hydroxy-2-ketoacid precursors, which are key for synthesizing hydroxy carboxylic acids and chiral aldehydes (Hernández et al., 2017).

Peptide and Protein Chemistry

This compound is important in the study of peptides and proteins, particularly in understanding beta-turn structures. It's used in tetrapeptides to analyze the influence of substituted prolines on beta-turn populations, providing insights into peptide and protein structures (Koivisto et al., 2010).

Safety And Hazards

The safety information for 1-N-Cbz-4-hydroxy-beta-proline includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-11-7-14(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRYNZYKXMSCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661406
Record name 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Cbz-4-hydroxy-beta-proline

CAS RN

886362-64-7
Record name 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-Cbz-4-hydroxy-beta-proline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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